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Efficacy Comparison: Zanubrutinib vs. Orelabrutinib in

R/R MCL

Efficacy Outcome

Zanubrutinib (BGB-
3111-206 Trial)

Orelabrutinib (ICP-
CL-00102 Trial)

Comparative Result

Primary Analysis
Follow-up

Overall Response
Rate (ORR)

Complete Response
(CR) Rate

Median Progression-

Free Survival (PFS)

PFS Hazard Ratio
(HR)

Median 35.3 months [1]

83.7% - 85.5% [4] [1]
(2]

77.9% [4] [1]

Not Reached (33.0
months in earlier data)

[1]

Median 23.8 months

[2] [3]

82.1% [2] [3]

27.4% - 34.9% [3]

22.0 months [2] [3]

Not statistically significant

[2]

Significantly higher with
zanubrutinib [4]

HR 0.54 (95% CI 0.34-
0.86); favors zanubrutinib

[51[2]
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. Zanubrutinib (BGB- Orelabrutinib (ICP- .
Efficacy Outcome . . Comparative Result
3111-206 Trial) CL-00102 Trial)
24-Month PFS Rate 67.3% (CT-assessed) 46.5% (CT- Numerically higher with
[2] assessed) [2] zanubrutinib [2]

Detailed Experimental Data and Methodologies

The comparisons above are derived from sophisticated statistical analyses designed to compensate for the

lack of head-to-head randomized trials.

e Source Trials: The comparison primarily uses patient-level data from the single-arm zanubrutinib trial

(BGB-3111-206, NCT03206970) and aggregated data from the single-arm orelabrutinib trial (ICP-
CL-00102, NCT03494179) [5] [2].

e Comparison Method: An Unanchored Matching-Adjusted Indirect Comparison (MAIC) was
performed [4] [5] [2]. This statistical technique weights the patients from one trial to match the
baseline characteristics of the other trial, effectively creating a balanced "virtual" population for
comparison. Key prognostic factors that were matched included sex, bulky disease, bone marrow
involvement, disease stage, simplified MCL International Prognostic Index (sMIPI), prior autologous
stem cell transplantation, and number of prior lines of therapy [2].

o Assessment Note: A crucial methodological difference is that response assessments in the

zanubrutinib trial used both PET and CT scans, while the orelabrutinib trial used only CT [5] [2]. PET

scans are generally more sensitive. The primary MAIC analysis compared CT-based PFS from both
trials, still showing a significant advantage for zanubrutinib [2].

The following diagram illustrates the workflow of this MAIC methodology.
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Interpretation and Context for Researchers

o Efficacy Trends: The consistent signal across multiple analyses suggests a PFS advantage for
zanubrutinib [4] [5] [2]. The significantly higher complete response rate observed with zanubrutinib
may be a key driver of this improved long-term outcome [4].

o Safety and Tolerability: While this analysis focuses on efficacy, safety profiles are also critical for
treatment selection. The search results indicate that both next-generation BTK inhibitors are designed
for improved selectivity over ibrutinib [6]. For comprehensive clinical decision-making, a direct review
of the safety data from each agent's respective prescribing information and clinical trial publications is
recommended.

e Comparative Context: A separate indirect comparison also suggests that zanubrutinib may offer
efficacy advantages over another BTK inhibitor, acalabrutinib, in the R/R MCL setting [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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